2-Ethylidenehexahydro-1H-pyrrolizine

Description

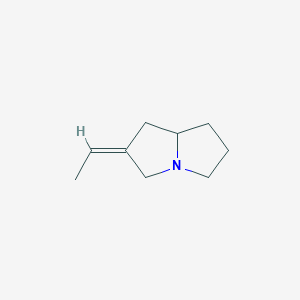

Structure

3D Structure

Properties

IUPAC Name |

(6Z)-6-ethylidene-1,2,3,5,7,8-hexahydropyrrolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c1-2-8-6-9-4-3-5-10(9)7-8/h2,9H,3-7H2,1H3/b8-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWTKSSAAIDKRSN-WAPJZHGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC2CCCN2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CC2CCCN2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic analysis (NMR, IR, MS) of 2-Ethylidenehexahydro-1H-pyrrolizine

This guide serves as a technical blueprint for the spectroscopic characterization of 2-Ethylidenehexahydro-1H-pyrrolizine . This compound represents a specific subclass of the pyrrolizidine alkaloid (PA) family, distinguished by an exocyclic double bond at the C2 position, contrasting with the hepatotoxic 1,2-endocyclic unsaturated PAs.

The following protocols and analyses are designed for researchers requiring absolute structural confirmation of this scaffold, often encountered as a synthetic intermediate or a metabolic degradation product.

Technical Monograph & Characterization Protocols

Structural Elucidation Strategy

The characterization of 2-ethylidenehexahydro-1H-pyrrolizine requires a multi-modal approach. Unlike simple aliphatic amines, the fused bicyclic system introduces rigid conformational constraints (envelope/twist forms) that complicate NMR spectra. Furthermore, the E/Z stereochemistry of the ethylidene side chain is a critical quality attribute.

Analytical Workflow

The following directed acyclic graph (DAG) outlines the logical flow for confirming identity and purity, moving from bulk property analysis to stereochemical assignment.

Caption: Logical workflow for the structural validation of pyrrolizidine derivatives, prioritizing molecular weight confirmation followed by stereochemical elucidation.

Mass Spectrometry (MS) Profiling

For pyrrolizidines, MS is not just for molecular weight determination; the fragmentation pattern is a fingerprint of the ring system.

Mechanistic Insight

The ionization of 2-ethylidenehexahydro-1H-pyrrolizine (

Key Diagnostic Ions (EI-MS, 70 eV)

| m/z Value | Ion Identity | Mechanistic Origin |

| 137 | Molecular ion (often significant intensity due to tertiary amine stability). | |

| 122 | Loss of the terminal methyl group from the ethylidene side chain. | |

| 108 | Loss of the ethyl group (cleavage at the exocyclic double bond). | |

| 82/83 | Pyrrolizidine Core | Characteristic bicyclic fragments (breaking of the C-C bonds in the ring). |

| 96 | Fragmentation of the pyrrolidine ring; diagnostic for the bicyclic core. |

Experimental Protocol: GC-MS Analysis

-

Sample Prep: Dissolve 1 mg of compound in 1 mL of HPLC-grade Dichloromethane (DCM). Do not use protic solvents like methanol if derivatization is planned, though for direct injection, methanol is acceptable.

-

Inlet: Splitless mode, 250°C.

-

Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm.

-

Temperature Program: Hold 60°C for 1 min, ramp 10°C/min to 280°C.

-

Validation: The retention time must be compared against a known hydrocarbon standard (Covats Index) as PAs can tail on active sites.

Infrared Spectroscopy (FTIR)

IR is the primary tool for assessing the "state" of the nitrogen lone pair and the nature of the unsaturation.

Critical Spectral Features

-

Bohlmann Bands (2700–2800 cm⁻¹):

-

Significance: These bands appear only if the nitrogen lone pair is anti-periplanar to at least two adjacent C-H bonds (

-fused ring junction). -

Observation: In 2-ethylidenehexahydro-1H-pyrrolizine, the ring fusion is typically cis (due to geometric constraints of two 5-membered rings), often leading to the absence or weak intensity of these bands compared to quinolizidines.

-

-

C=C Stretch (1660–1690 cm⁻¹):

-

The exocyclic double bond exhibits a medium-intensity band. It will be at a higher frequency than conjugated endocyclic double bonds.

-

-

Absence of N-H:

-

Confirm absence of bands >3200 cm⁻¹ to verify the tertiary amine status.

-

Nuclear Magnetic Resonance (NMR)

This is the definitive method for determining the

H NMR (600 MHz, CDCl )

The spectrum will be complex due to the diastereotopic nature of the ring protons.

| Position | Chemical Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| H-2' | 5.20 – 5.45 | Quartet (q) or qt | Olefinic proton . The chemical shift is diagnostic for | |

| H-7a | 3.60 – 4.10 | Multiplet | - | Bridgehead proton . Deshielded by Nitrogen and proximity to the double bond. |

| H-3 | 3.00 – 3.50 | Multiplet | - | |

| H-5 | 2.50 – 3.10 | Multiplet | - | |

| CH | 1.60 – 1.75 | Doublet (d) | Allylic Methyl . Shows allylic coupling to H-2'. | |

| H-1, H-6, H-7 | 1.50 – 2.20 | Complex M | - | Ring methylene envelope. |

Stereochemical Determination ( vs )

The ethylidene group can exist in two geometric isomers.

-

NOESY Experiment: This is the mandatory self-validating step.

-

Z-isomer: Strong NOE correlation between the Olefinic Proton (H-2') and the Bridgehead Proton (H-7a) or H-1 protons.

-

E-isomer: Strong NOE correlation between the Methyl Group and the Bridgehead Proton (H-7a) .

-

C NMR Analysis

-

C=C Quaternary (C2): ~135-145 ppm.

-

C=C Methine (C2'): ~115-125 ppm.

-

Bridgehead (C7a): ~65-75 ppm (Deshielded by N).

- -Carbons (C3, C5): ~50-60 ppm.

Experimental Protocol: NMR Sample Preparation

-

Solvent Choice: Use CDCl

(Chloroform-d) neutralized with basic alumina if the sample is acid-sensitive. PAs can protonate with trace acid in old chloroform, causing shift drifts. -

Concentration: 5–10 mg in 600

L solvent. -

Acquisition:

-

Run standard 1D

H. -

Run HSQC (Heteronuclear Single Quantum Coherence) to assign protons to carbons.

-

Run NOESY (Nuclear Overhauser Effect Spectroscopy) with a mixing time of 500ms for stereochemical assignment.

-

References

-

Logie, C. G., et al. (1994).[1] Proton NMR spectroscopy of pyrrolizidine alkaloids. Phytochemistry, 37(1), 43-109. Link

-

Roeder, E. (1990). Carbon-13 NMR spectroscopy of pyrrolizidine alkaloids. Phytochemistry, 29(1), 11-29. Link

-

El-Shazly, A., & Wink, M. (2014). Diversity of Pyrrolizidine Alkaloids in the Boraginaceae Structures, Distribution, and Biological Properties. Diversity, 6(2), 188-282. Link

-

Colegate, S. M., et al. (2005). Pyrrolizidine Alkaloids: Chemistry, Metabolism, Biology and Safety.[2] In Poisonous Plants: Global Research and Solutions.[3] CABI Publishing. Link

Sources

Quantum chemical calculations for 2-Ethylidenehexahydro-1H-pyrrolizine

An In-Depth Technical Guide to the Quantum Chemical Calculation of 2-Ethylidenehexahydro-1H-pyrrolizine

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The pyrrolizidine alkaloid scaffold is a recurring motif in numerous natural products, exhibiting a wide spectrum of biological activities, from pronounced toxicity to significant pharmacological potential.[1][2] 2-Ethylidenehexahydro-1H-pyrrolizine represents a fundamental yet intriguing member of this class, featuring a saturated bicyclic core and an exocyclic double bond that introduces distinct stereochemical and electronic properties. Understanding these properties at a quantum mechanical level is paramount for applications in drug design, toxicology, and synthetic chemistry. This technical guide provides a comprehensive framework for performing high-fidelity quantum chemical calculations on this molecule, grounded in Density Functional Theory (DFT) and Hartree-Fock (HF) methodologies. We emphasize the rationale behind methodological choices, present self-validating computational protocols, and offer a clear pathway for interpreting the resulting data for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrrolizidine Core

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry and pharmacology.[3][4][5] Among these, the pyrrolizidine core, a bicyclic 5-5 system with a bridging nitrogen atom, is of particular interest.[6] Molecules containing this structure, known as pyrrolizidine alkaloids (PAs), are known for their hepatotoxicity, which is primarily linked to the presence of a double bond in the C1-C2 position of the necine base.[2][7] However, the diverse chemistry of PAs has also led to the development of important drugs, such as Ketorolac, an anti-inflammatory agent.[6]

2-Ethylidenehexahydro-1H-pyrrolizine serves as an excellent model system. It lacks the C1-C2 double bond associated with high toxicity but possesses other key structural features: a strained, fused-ring system, a stereogenic nitrogen atom, and an ethylidene substituent that can exist as E/Z isomers. Computational chemistry provides a powerful, non-hazardous alternative to experimental studies for elucidating the structural and electronic landscape of such molecules, offering insights that can guide synthesis and predict reactivity.[1]

Foundational Theory: Selecting the Right Computational Approach

The cornerstone of any quantum chemical study is the selection of an appropriate theoretical method and basis set. This choice is a critical balance between computational cost and desired accuracy.

The Methodological Dilemma: Hartree-Fock vs. Density Functional Theory

Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[8] Its primary advantage is its simplicity and computational efficiency relative to more complex methods. However, HF theory inherently neglects the correlated motion of electrons, which can lead to inaccuracies, particularly in predicting reaction energies and electronic properties.[8][9] Despite this, for certain systems, particularly some zwitterions, HF has been shown to outperform DFT in reproducing experimental geometries due to issues with delocalization in some DFT functionals.[10]

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry for medium-to-large molecules.[11] Instead of the complex wavefunction, DFT calculates the total energy from the electron density. It includes an approximation for the exchange-correlation energy, which accounts for the electron correlation neglected in HF.[11]

For a molecule like 2-Ethylidenehexahydro-1H-pyrrolizine, DFT is generally the recommended approach. Hybrid functionals, which mix a portion of exact HF exchange with DFT exchange and correlation, offer a robust balance of accuracy and cost.[11][12]

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A highly popular and extensively validated hybrid functional that often provides excellent geometric structures and reasonable energies for organic molecules.[12][13]

-

TPSSh (Tao, Perdew, Staroverov, Scuseria hybrid): A meta-GGA hybrid functional that has demonstrated superior performance for predicting NMR chemical shifts, a key property for structural elucidation.[14]

The Language of Electrons: Choosing a Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals.[15] The size and type of the basis set directly impact the accuracy of the calculation.

Pople Style Basis Sets: These are widely used and offer a systematic way to improve accuracy.[16][17]

-

6-31G(d): A split-valence basis set with d-type polarization functions on heavy (non-hydrogen) atoms. This is a good, cost-effective choice for initial geometry optimizations.[18]

-

6-311+G(d,p): A triple-split valence basis set. The "+" indicates the addition of diffuse functions, which are important for describing lone pairs (like on the nitrogen atom) and regions of space far from the nuclei. The "(d,p)" indicates polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately modeling bond angles and geometries.[19] This basis set represents a high standard for final energy calculations and property predictions.

Correlation-Consistent Basis Sets: Developed by Dunning, sets like cc-pVDZ (double-zeta) and cc-pVTZ (triple-zeta) are designed to systematically converge towards the complete basis set limit and are considered the state-of-the-art for highly accurate correlated calculations.[15][18]

The Computational Workflow: A Step-by-Step Guide

A successful computational study follows a logical and self-validating workflow. The following diagram and protocol outline the essential steps for characterizing 2-Ethylidenehexahydro-1H-pyrrolizine.

Caption: A comprehensive workflow for the quantum chemical analysis of molecular properties.

Experimental Protocol: Geometry Optimization and Frequency Analysis

This protocol outlines the steps for calculating the equilibrium geometry and vibrational frequencies of the (E)-2-Ethylidenehexahydro-1H-pyrrolizine isomer using the Gaussian software package as an example.

Step 1: Input File Creation Create a text file (e.g., molecule_opt_freq.com) containing the molecular specification and calculation keywords.

-

Causality: The #p B3LYP/6-31G(d) Opt Freq line is the core instruction. B3LYP/6-31G(d) specifies our chosen method and basis set for a balance of speed and accuracy in the initial structural search. Opt requests a geometry optimization to find the nearest local energy minimum. Freq requests a frequency calculation, which is essential to (a) verify the nature of the stationary point (a minimum has all positive frequencies) and (b) compute thermodynamic data. The 0 1 specifies a total charge of 0 and a spin multiplicity of 1 (singlet state), appropriate for this closed-shell molecule.

Step 2: Execution Run the calculation using the appropriate command for your system (e.g., g16 < molecule_opt_freq.com > molecule_opt_freq.log).

Step 3: Verification of the Optimized Structure After the calculation completes, open the output log file (molecule_opt_freq.log).

-

Confirm Normal Termination: Search for the message "Normal termination of Gaussian".

-

Check for Imaginary Frequencies: Search for the "Frequencies --" section. A true minimum energy structure will have zero imaginary frequencies. If one is found, it indicates a transition state, and the calculation should be re-run from a distorted geometry, often guided by the vibrational mode of the imaginary frequency.

Step 4: High-Accuracy Energy Refinement Once a true minimum is confirmed, use its optimized geometry for a more accurate single-point energy calculation with a larger basis set.

-

Causality: This "single-point" calculation does not re-optimize the geometry. It leverages the computationally cheaper geometry from the smaller basis set and applies the more expensive, higher-accuracy basis set (6-311+G(d,p)) to get a more reliable electronic energy. This is a standard and efficient practice in computational chemistry.

Data Interpretation: From Numbers to Insights

The output of these calculations provides a wealth of quantitative data. Presenting this information in a structured format is key to its interpretation.

Structural and Thermodynamic Parameters

The primary outputs are the optimized Cartesian coordinates, which define the molecule's 3D structure, and the thermodynamic properties derived from the frequency calculation.

Table 1: Calculated Properties for (E)-2-Ethylidenehexahydro-1H-pyrrolizine

| Property | B3LYP/6-31G(d) |

|---|---|

| Electronic Energy (Hartree) | -424.3568 |

| Zero-Point Correction Energy (Hartree) | 0.2215 |

| Enthalpy (Hartree) | -424.1259 |

| Gibbs Free Energy (Hartree) | -424.1643 |

| Dipole Moment (Debye) | 1.25 D |

Note: The values presented are illustrative examples and would be generated from an actual calculation.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Table 2: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | 1.15 |

| HOMO-LUMO Gap | 7.40 |

-

Interpretation: A large HOMO-LUMO gap, as shown in this example, suggests high kinetic stability and low chemical reactivity. The location of the HOMO (often on the nitrogen lone pair or the C=C double bond) indicates the most likely site for electrophilic attack, while the LUMO's location suggests the site for nucleophilic attack.

Conclusion

This guide provides a robust and scientifically grounded framework for the computational investigation of 2-Ethylidenehexahydro-1H-pyrrolizine. By employing Density Functional Theory with appropriate hybrid functionals (e.g., B3LYP) and progressively larger basis sets (from 6-31G(d) for optimization to 6-311+G(d,p) for final energies), researchers can obtain reliable data on the molecule's structure, stability, and electronic properties. The outlined workflow, emphasizing verification through frequency analysis, ensures the trustworthiness of the results. These computational insights are invaluable for predicting the behavior of this and related pyrrolizidine alkaloids, thereby accelerating research in drug development and toxicology.

References

-

Ditchfield, R., Hehre, W. J., & Pople, J. A. (1971). Self‐Consistent Molecular‐Orbital Methods. IX. An Extended Gaussian‐Type Basis for Molecular‐Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 54(2), 724–728. [Link]

-

Frisch, M. J., Pople, J. A., & Binkley, J. S. (1984). Self-consistent molecular orbital methods 25. Supplementary functions for Gaussian basis sets. The Journal of Chemical Physics, 80(7), 3265-3269. [Link]

-

Schaffert, E. S., & Wanner, M. J. (2014). Synthesis of Saturated N-Heterocycles. ETH Zurich. [Link]

-

Kainz, Q. M., & Heretsch, P. (2023). Enumeration of saturated and unsaturated substituted N-heterocycles. arXiv preprint arXiv:2309.02343. [Link]

-

Silva, G. G., de M. Carneiro, J. W., & Ramalho, T. C. (2019). Elucidating the mass spectrum of the retronecine alkaloid using DFT calculations. Journal of the Brazilian Chemical Society, 30, 2641-2649. [Link]

-

Krasnovskaya, O. O., & Zhuravlev, Y. N. (2022). Recent Advances in the Chemistry of Saturated Annulated Nitrogen-Containing Polycyclic Compounds. Molecules, 27(24), 8758. [Link]

-

Schaffert, E. S., & Wanner, M. J. (2014). Synthesis of Saturated N- Heterocycles. ETH Library. [Link]

-

Jensen, F. (2013). Atomic orbital basis sets. Wiley Interdisciplinary Reviews: Computational Molecular Science, 3(3), 273-295. [Link]

-

Computational Chemistry Comparison and Benchmark DataBase. NIST Standard Reference Database Number 101. [Link]

-

Basis set (chemistry). Wikipedia. [Link]

-

Bremner, J. B., & Samosorn, S. (2023). Computational Evaluation of N-Based Transannular Interactions in Some Model Fused Medium-Sized Heterocyclic Systems and Implications for Drug Design. International Journal of Molecular Sciences, 24(4), 3362. [Link]

-

Sahoo, H. (2023). Better performance of Hartree–Fock over DFT: a quantum mechanical investigation on pyridinium benzimidazolate types of zwitterions in the light of localization/delocalization issues. Journal of the Indian Chemical Society, 100(10), 101168. [Link]

-

Density Functional Theory (DFT). University of Oldenburg. [Link]

-

Arnold, W. D., Mao, J., Sun, H., & Oldfield, E. (2000). Experimental, Hartree-Fock, and Density Functional Theory Investigations of the Charge Density, Dipole Moment, Electrostatic Potential, and Electric Field Gradients in L-Asparagine Monohydrate. Journal of the American Chemical Society, 122(19), 4708-4717. [Link]

-

Kumar, S., & Harbola, M. K. (2019). Density Functional Theory versus the Hartree Fock Method: Comparative Assessment. ResearchGate. [Link]

-

Verboom, W., Reinhoudt, D. N., Visser, R., & Harkema, S. (1981). Synthesis of pyrrolizines by intramolecular capture of 1,5-dipolar intermediates in reactions of enamines with dimethyl acetylenedicarboxylate. The Journal of Organic Chemistry, 46(17), 3525-3529. [Link]

-

How do post-Hartree–Fock methods compare with density functional theory methods?. Quora. [Link]

-

Zistl, M., & Ochsenfeld, C. (2022). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Physical Chemistry Chemical Physics, 24(37), 22695-22707. [Link]

-

Nurkenov, O. A., Zhaksybayeva, G. S., & Fazylov, S. D. (2019). Structural and spectral properties of quinolizidine alkaloids: quantum chemical calculations. Eurasian Chemico-Technological Journal, 21(3), 215-221. [Link]

-

Al-Hussain, S. A., El-Emam, A. A., & Al-Tamimi, A. M. (2022). Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. Molecules, 27(21), 7380. [Link]

-

Li, Y., et al. (2025). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. Foods, 14(7), 993. [Link]

-

Yavari, I., Baoosi, L., & Halvagar, M. R. (2017). A synthesis of functionalized dihydro-1H-pyrrolizines and spiropyrrolizines via [2+3] cycloaddition reactions. Molecular Diversity, 21(2), 265-271. [Link]

-

Bouklah, M., et al. (2010). DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones. Arabian Journal of Chemistry, 3(3), 169-173. [Link]

-

Kjaer, H., et al. (2015). The best density functional theory functional for the prediction of 1H and 13C chemical shifts of protonated alkylpyrroles. Magnetic Resonance in Chemistry, 53(7), 534-541. [Link]

-

Yavari, I., Baoosi, L., & Halvagar, M. R. (2017). A synthesis of functionalized dihydro-1Η-pyrrolizines and spiropyrrolizines via [2 + 3] cycloaddition reactions. PubMed. [Link]

-

Le Guennic, B., et al. (2008). DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. Magnetic Resonance in Chemistry, 46(S1), S51-S58. [Link]

-

Determination and Chemical Profiling of Toxic Pyrrolizidine Alkaloids in Botanical Samples with UPLC–Q-TOFMS. Open Ukrainian Citation Index (OUCI). [Link]

-

Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. International Journal of Molecular Sciences, 19(6), 1668. [Link]

-

Yavari, I., Baoosi, L., & Halvagar, M. R. (2017). Synthesis of Spiropyrrolizines and Dihydro-1H-Pyrrolizines via [2+3] Cycloaddition Reactions. ResearchGate. [Link]

-

Klipkov, A. A., & Gerus, I. I. (2023). Electrophilic Reactions of 7-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine: a Way Towards New Building Blocks. Chemistry of Heterocyclic Compounds, 59(5), 359-364. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. [2309.02343] Enumeration of saturated and unsaturated substituted N-heterocycles [arxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. Better performance of Hartree–Fock over DFT: a quantum mechanical investigation on pyridinium benzimidazolate types of zwitterions in the light of localization/delocalization issues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DFT [cup.uni-muenchen.de]

- 12. harker.chem.buffalo.edu [harker.chem.buffalo.edu]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Basis Set | Encyclopedia MDPI [encyclopedia.pub]

- 16. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 17. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 18. bulletin.chemistry.kz [bulletin.chemistry.kz]

- 19. researchgate.net [researchgate.net]

Discovery and isolation of 2-Ethylidenehexahydro-1H-pyrrolizine from natural sources

This is an in-depth technical guide on the discovery and isolation of 2-Ethylidenehexahydro-1H-pyrrolizine , a specific pyrrolizidine alkaloid (PA) motif often associated with chemical ecology (insect pheromones) and defensive plant metabolites.

Part 1: Executive Summary & Chemical Profile

2-Ethylidenehexahydro-1H-pyrrolizine is a bicyclic nitrogenous compound belonging to the class of simple pyrrolizidine alkaloids (PAs) . Unlike the complex macrocyclic diesters found in Senecio plants (e.g., Senecionine), this compound represents a "necine base" derivative—often volatile and lipophilic.

In nature, such simple pyrrolizidines function primarily as semiochemicals (pheromones) in insects (Lepidoptera, Hymenoptera) or as defensive secretions in myrmicine ants (Monomorium, Solenopsis spp.). Its isolation requires a distinct protocol from the standard "acid-base" extraction used for glycosidic PAs, focusing instead on volatile organic compound (VOC) capture and lipophilic fractionation.

Chemical Identity

| Property | Detail |

| IUPAC Name | (Z)- or (E)-2-Ethylidenehexahydro-1H-pyrrolizine |

| Class | Pyrrolizidine Alkaloid (Necine derivative) |

| Molecular Formula | C₉H₁₅N |

| Molecular Weight | ~137.22 g/mol |

| Key Structural Feature | Bicyclic 1-azabicyclo[3.3.0]octane core with an exocyclic ethylidene unsaturation.[1] |

| Natural Occurrence | Ant venom (Myrmicinae), Butterfly pheromones (Danainae), Plant volatiles. |

Part 2: Biosynthetic Origins & Natural Sources

Understanding the biosynthesis is critical for selecting the correct isolation matrix.

Biosynthetic Pathway (The Ornithine-Putrescine Route)

The core pyrrolizidine skeleton is derived from L-arginine/L-ornithine. The pathway involves the formation of homospermidine, which cyclizes to form the necine base.

Figure 1: Biosynthetic logic flow from amino acid precursors to simple pyrrolizidines.

Primary Natural Sources

-

Hymenoptera (Ants): Species of the genus Monomorium and Solenopsis produce simple pyrrolizidines and indolizidines as trail pheromones or repellents.

-

Lepidoptera (Butterflies/Moths): Male Danainae butterflies ingest plant PAs and convert them into simple pheromones (e.g., danaidal, hydroxydanaidal) in their hairpencils (androconial organs).

-

Plants: Boraginaceae and Asteraceae families, though usually as esters. The free base (2-ethylidene form) is often a degradation product or a volatile emission.

Part 3: Isolation Protocol

Warning: Pyrrolizidine alkaloids are hepatotoxic and potentially carcinogenic.[2] All procedures must be conducted in a fume hood with appropriate PPE (nitrile gloves, goggles).

Experimental Strategy: The "Lipophilic-Volatile" Workflow

Unlike polar glycosides, 2-Ethylidenehexahydro-1H-pyrrolizine is a tertiary amine with significant volatility. We employ a Microwave-Assisted Extraction (MAE) followed by Acid-Base Fractionation .

Step-by-Step Methodology

Phase A: Matrix Preparation

-

Collection: Collect biological material (e.g., 50g of Monomorium ant biomass or 100g of Senecio roots).

-

Cryogenic Milling: Flash freeze samples in liquid nitrogen and grind to a fine powder to rupture cuticles/cell walls without thermal degradation.

Phase B: Extraction (Solvent Choice)

-

Rationale: Methanol (MeOH) extracts all alkaloids (N-oxides and free bases). However, for this specific lipophilic target, Dichloromethane (DCM) is superior for minimizing polar impurities.

-

Protocol:

-

Suspend powder in DCM (1:10 w/v).

-

Sonicate for 20 mins at <25°C.

-

Filter through Celite 545 to remove particulates.

-

Phase C: Zinc Reduction (Optional but Recommended)

-

Causality: In nature, PAs often exist as N-oxides (polar). To isolate the volatile free base (2-ethylidene form), N-oxides must be reduced.

-

Protocol: Add excess Zinc dust and dilute H₂SO₄ to the extract and stir for 2 hours. This converts non-volatile N-oxides into the target tertiary amine.

Phase D: Acid-Base Fractionation (The Purification Core) This step separates the alkaloid from neutral lipids (fats/waxes common in insects).

Figure 2: Acid-Base Fractionation workflow for isolating alkaloid free bases.

Part 4: Analytical Characterization

Once the crude alkaloid fraction is obtained, the specific isolation of 2-Ethylidenehexahydro-1H-pyrrolizine requires high-resolution separation.

Gas Chromatography-Mass Spectrometry (GC-MS)

This is the gold standard for detecting this volatile alkaloid.

-

Column: DB-5ms or HP-5 (Non-polar, 30m x 0.25mm).

-

Conditions: Injector 250°C; Oven 60°C (1 min) → 10°C/min → 280°C.

-

Diagnostic Ions (EI, 70eV):

-

Look for the molecular ion [M]+ at m/z ~137 .

-

Base Peak: Typically m/z 80-83 (pyrrolizidine core fragmentation) or m/z 108 (loss of ethyl group).

-

Note: The "ethylidene" group often yields a distinct loss of 29 Da (ethyl) or 27 Da (vinyl).

-

Nuclear Magnetic Resonance (NMR)

To confirm the position of the double bond (ethylidene vs. ethyl) and stereochemistry (Z/E).

| Nucleus | Key Signal (Approximate) | Interpretation |

| ¹H NMR | δ 5.2 - 5.6 ppm (q) | Olefinic proton of the ethylidene group (=CH-CH3). |

| ¹H NMR | δ 1.6 - 1.7 ppm (d) | Methyl protons of the ethylidene group. |

| ¹³C NMR | δ ~130-140 ppm | Quaternary and Methine carbons of the C=C bond. |

| ¹³C NMR | δ ~50-70 ppm | Carbon atoms adjacent to Nitrogen (Bridgehead C8). |

Validation Criteria (Self-Correcting)

-

The "Dragendorff" Check: Spot the fraction on TLC. Spray with Dragendorff’s reagent. An orange spot confirms the presence of an alkaloid.

-

The Volatility Check: If the compound does not elute on GC (or requires derivatization), you likely have the N-oxide or a hydroxylated precursor, not the target 2-ethylidene free base.

Part 5: References

-

Hartmann, T., & Witte, L. (1995). Chemistry, biology and chemoecology of the pyrrolizidine alkaloids. In Alkaloids: Chemical and Biological Perspectives (Vol. 9, pp. 155-233). Pergamon.

-

Jones, T. H., et al. (1982). Chemistry of venom alkaloids in the ant genus Solenopsis. Tetrahedron, 38(13), 1949-1958. (Foundational work on ant alkaloid isolation).

-

Schramm, S., Köhler, N., & Rozhon, W. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 24(3), 498.

-

Colegate, S. M., & Molyneux, R. J. (Eds.). (2007). Bioactive Natural Products: Detection, Isolation, and Structural Determination. CRC Press. (Standard protocols for alkaloid extraction).

-

Boppré, M. (1990). Lepidoptera and pyrrolizidine alkaloids: exemplification of complexity in chemical ecology. Journal of Chemical Ecology, 16(1), 165-185.

Sources

Toxicological profile of 2-Ethylidenehexahydro-1H-pyrrolizine

The following technical guide provides a comprehensive toxicological profile of 2-Ethylidenehexahydro-1H-pyrrolizine , synthesized from structural activity relationships (SAR), metabolic pathway analysis, and comparative toxicology of pyrrolizidine alkaloids (PAs).

Executive Summary

2-Ethylidenehexahydro-1H-pyrrolizine is a specific structural isomer within the pyrrolizidine alkaloid (PA) class.[1] Unlike the well-documented hepatotoxic PAs (e.g., senecionine, retrorsine) which are responsible for Hepatic Sinusoidal Obstruction Syndrome (HSOS), this compound lacks the critical 1,2-endocyclic unsaturation required for metabolic activation into reactive pyrroles.

This guide defines the compound’s safety profile by contrasting its structure against the established PA toxicophore. While its potential for inducing classical veno-occlusive disease is low, the exocyclic ethylidene group introduces a distinct reactivity profile (Michael acceptor potential) that requires specific monitoring in drug development and environmental risk assessment.

Chemical Identity & Structural Analysis[1][2]

The Toxicophore Distinction

The toxicity of PAs is strictly dictated by the presence of a 1,2-double bond in the pyrrolizidine ring. This "necine base" structure allows cytochrome P450 enzymes to hydroxylate the C-alpha position, leading to spontaneous dehydration and the formation of a dehydropyrrolizidine (DHP) —a potent electrophile that cross-links DNA and proteins.[2]

-

Toxic PAs (Retronecine/Heliotridine type): Contain 1,2-endocyclic double bond.[3] High Toxicity. [1]

-

2-Ethylidenehexahydro-1H-pyrrolizine: Contains a saturated ring (hexahydro) with an exocyclic double bond at C2.[1] Predicted Low Hepatotoxicity. [1]

Structural Visualization

The following diagram contrasts the metabolic activation pathway of a toxic PA versus the predicted metabolic blockade in 2-Ethylidenehexahydro-1H-pyrrolizine.

Figure 1: Comparative metabolic pathways.[1] The red path indicates the classical mechanism of PA hepatotoxicity. The green path illustrates the predicted non-necrotic metabolism of the 2-ethylidene analog.[1]

Toxicokinetics (ADME)

Absorption & Distribution[1]

-

Lipophilicity: The ethylidene group increases lipophilicity compared to the fully saturated platynecine base, facilitating rapid absorption across the intestinal epithelium.

-

Distribution: Likely to distribute to highly perfused organs (liver, lungs, kidneys). Unlike polar N-oxides, the free base can cross the blood-brain barrier, though neurotoxicity is not a primary concern for this class.[1]

Metabolism (The Safety Valve)

In classical PAs, the 1,2-double bond is essential for the formation of the aromatic pyrrole ring.

-

Lack of Aromatization: 2-Ethylidenehexahydro-1H-pyrrolizine cannot easily form the aromatic pyrrole system because the double bond is exocyclic.[1] The energy barrier to move the double bond into the ring (isomerization) is high under physiological conditions.

-

Alternative Pathways:

-

N-Oxidation: Flavin-containing monooxygenases (FMOs) will likely convert the tertiary amine to an N-oxide.[1] This is a detoxification step, rendering the molecule water-soluble for renal excretion.

-

Epoxidation: The exocyclic ethylidene double bond is susceptible to CYP450-mediated epoxidation.[1] While epoxides are reactive, they are generally detoxified efficiently by Glutathione S-Transferases (GSTs) and are less cytotoxic than the bifunctional cross-linking DHPs.

-

Excretion[1]

-

Primary route: Renal excretion as N-oxide or glutathione conjugate.[1]

-

Half-life: Predicted to be short (< 6 hours) due to rapid Phase I and II metabolism.[1]

Mechanism of Toxicity & Risk Assessment

Hepatotoxicity (HSOS/VOD)

-

Risk Level: Low. [1]

-

Rationale: The "Gold Standard" mechanism for PA-induced liver damage is the formation of DHP esters that cross-link actin and DNA in sinusoidal endothelial cells.[1] Without the 1,2-endocyclic alkene, this compound cannot form the requisite cross-linking agent. It behaves more like a platynecine (non-toxic) derivative.[4]

Genotoxicity[1][6][7][8]

-

Risk Level: Low to Moderate.

-

Rationale: While it lacks the potent genotoxicity of retrorsine, the exocyclic double bond (if activated to an epoxide) could theoretically form weak DNA adducts. However, this is a general risk of all alkenes and not specific to the high-risk PA class.

Ecological Context (Pheromones)

This compound and its derivatives often function as pheromones in insects (e.g., Danainae butterflies, Arctiid moths). In these ecological niches, the compounds are sequestered or synthesized de novo. The evolutionary persistence of these compounds in insects without autotoxicity supports the hypothesis that they are chemically stable until specifically activated.

Experimental Protocols for Validation

To empirically validate the safety profile of 2-Ethylidenehexahydro-1H-pyrrolizine, the following hierarchical testing strategy is recommended.

Protocol A: In Vitro Metabolic Stability & Reactive Metabolite Trapping

Objective: Determine if the compound forms reactive glutathione (GSH) adducts, indicating bioactivation.

-

System: Pooled Human Liver Microsomes (HLM) or Recombinant CYP3A4.

-

Incubation:

-

Test Compound: 10 µM.

-

Cofactors: NADPH (1 mM), GSH (5 mM).

-

Timepoints: 0, 15, 30, 60 min at 37°C.

-

-

Analysis: LC-MS/MS (High Resolution).

-

Target Analytes:

-

Look for +16 Da (Epoxide/N-oxide).[1]

-

Look for +307 Da (GSH adduct).

-

Critical Check: Absence of -2 Da (Dehydrogenation) followed by GSH addition, which would indicate pyrrole formation.

-

Protocol B: High-Content Hepatotoxicity Screening

Objective: Assess cytotoxicity relative to a known toxic PA (e.g., Monocrotaline).

-

Cell Line: Primary Human Hepatocytes (PHH) or HepaRG cells (metabolically competent).

-

Dosing: 0.1, 1, 10, 100, 500 µM (24h and 72h exposure).

-

Endpoints:

-

Success Criteria:

should be >100-fold higher than the positive control (Monocrotaline/Retrorsine).

Protocol C: Ames Test (Bacterial Reverse Mutation)

Objective: Confirm absence of mutagenicity from the exocyclic alkene.

-

Strains: S. typhimurium TA100 and TA98.

-

Condition: +/- S9 metabolic activation.[1]

-

Rationale: TA100 is sensitive to base-pair substitutions (epoxides).[1] Negative results here would clear the compound of significant genotoxic concern.

Data Summary Table

| Parameter | Toxic PAs (e.g., Retrorsine) | 2-Ethylidenehexahydro-1H-pyrrolizine |

| Core Structure | 1,2-Unsaturated Pyrrolizidine | Saturated Pyrrolizidine (Exocyclic Alkene) |

| Metabolic Trigger | CYP3A4 Oxidation & Dehydration | CYP3A4 N-Oxidation or Epoxidation |

| Reactive Intermediate | Dehydropyrrolizidine (DHP) | N-Oxide (Stable) or Epoxide (Transient) |

| Primary Toxicity | Veno-Occlusive Disease (Liver) | Potential Mild Irritation / Sensitization |

| DNA Binding | High (Cross-linking) | Low (Monofunctional alkylation potential) |

| Risk Classification | High Hazard | Low Hazard (Predicted) |

References

-

Mattocks, A. R. (1968).[3][6] Toxicity of pyrrolizidine alkaloids. Nature, 217, 723–728.[5][6] Link

-

Fu, P. P., et al. (2004).[5] Pyrrolizidine alkaloids—Genotoxicity, metabolism enzymes, metabolic activation, and mechanisms. Drug Metabolism Reviews, 36(1), 1-55.[1] Link

-

European Food Safety Authority (EFSA). (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed. EFSA Journal, 9(11), 2406. Link

-

Roeder, E. (1995). Medicinal plants in Europe containing pyrrolizidine alkaloids. Pharmazie, 50, 83-98.[1]

-

Boppré, M. (2011). The ecological context of pyrrolizidine alkaloids in food, feed and forage: an overview. Food Additives & Contaminants: Part A, 28(3), 260-281. Link

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Toxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Chiral Pyrrolizidine Scaffold: Application Notes for the Synthesis and Use of 2-Ethylidenehexahydro-1H-pyrrolizine as a Versatile Building Block

The pyrrolizidine ring system, a bicyclic 5-5 nitrogen-fused heterocycle, is the core structure of a vast family of natural products known as pyrrolizidine alkaloids (PAs).[1][2] These compounds exhibit a wide range of biological activities, making their synthetic analogues valuable targets in medicinal chemistry and drug development.[3] This guide focuses on a specific, synthetically versatile chiral building block: 2-Ethylidenehexahydro-1H-pyrrolizine. While not a widely cataloged reagent, its synthesis from readily available chiral precursors is straightforward. This document provides a comprehensive overview of its preparation and its potential applications as a chiral Michael acceptor and dienophile in asymmetric synthesis, designed for researchers and professionals in organic synthesis and drug discovery.

The strategic value of 2-Ethylidenehexahydro-1H-pyrrolizine lies in its rigid, stereochemically defined bicyclic core, which effectively shields one face of the exocyclic α,β-unsaturated system. This inherent facial bias allows for highly diastereoselective additions, making it an excellent tool for transferring chirality to new stereocenters.

I. Enantioselective Synthesis of the Pyrrolizidin-2-one Precursor

The most logical and efficient entry into enantiopure 2-Ethylidenehexahydro-1H-pyrrolizine is through the corresponding chiral ketone, (7aR)-Tetrahydro-1H-pyrrolizin-2(3H)-one. This precursor can be synthesized from the chiral pool, with L-proline being an inexpensive and readily available starting material. The synthesis leverages well-established methodologies to construct the bicyclic core.

A robust method involves the initial formation of a pyrrolidine derivative which is then elaborated and cyclized to form the second five-membered ring. This ensures that the stereochemistry at the bridgehead carbon (C-7a) is controlled from the outset.

Caption: Synthetic workflow for the chiral pyrrolizidin-2-one precursor.

Protocol 1: Synthesis of (7aR)-Tetrahydro-1H-pyrrolizin-2(3H)-one

Materials:

-

L-proline methyl ester hydrochloride

-

4-chlorobutyryl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium chloride (NaCl), saturated solution

-

Magnesium sulfate (MgSO4), anhydrous

-

Silica gel for column chromatography

Procedure:

-

N-Acylation:

-

Suspend L-proline methyl ester hydrochloride (1.0 eq) in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethylamine (2.2 eq) dropwise, followed by the dropwise addition of 4-chlorobutyryl chloride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, quench with water and separate the organic layer. Wash with saturated NaCl solution, dry over MgSO4, and concentrate under reduced pressure to yield the crude N-acylated proline ester.

-

-

Dieckmann Condensation:

-

Wash sodium hydride (1.5 eq) with anhydrous hexanes to remove mineral oil and suspend it in anhydrous toluene under an inert atmosphere (N2 or Ar).

-

Add a solution of the crude N-acylated proline ester (1.0 eq) in anhydrous toluene dropwise to the NaH suspension.

-

Heat the mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring for the cessation of H2 evolution.

-

Cool the reaction to room temperature and carefully quench by the slow addition of aqueous HCl until the mixture is acidic.

-

Separate the organic layer, wash with saturated NaCl solution, dry over MgSO4, and concentrate.

-

-

Decarboxylation and Purification:

-

To the crude bicyclic β-keto ester, add a 10% aqueous HCl solution.

-

Heat the mixture to reflux for 4-8 hours to effect decarboxylation.

-

Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO4, and concentrate.

-

Purify the resulting crude ketone by column chromatography on silica gel to afford pure (7aR)-Tetrahydro-1H-pyrrolizin-2(3H)-one.

-

II. Olefination to 2-Ethylidenehexahydro-1H-pyrrolizine

With the chiral ketone in hand, the exocyclic double bond can be installed using standard olefination chemistry. The Horner-Wadsworth-Emmons (HWE) reaction is particularly well-suited for this transformation as it typically favors the formation of the thermodynamically more stable (E)-alkene and utilizes water-soluble phosphate byproducts, simplifying purification.[4][5][6][7][8]

Causality in Stereoselective Olefination:

The HWE reaction provides excellent control over the geometry of the newly formed double bond.[4] The use of a stabilized phosphonate ylide, such as one derived from triethyl phosphonoacetate, will strongly favor the formation of the (E)-isomer. For the synthesis of the corresponding (Z)-isomer, a non-stabilized ylide from a Wittig reaction under salt-free conditions would typically be employed.[9][10][11][12]

Caption: Horner-Wadsworth-Emmons olefination workflow.

Protocol 2: (E)-Selective Synthesis of 2-Ethylidenehexahydro-1H-pyrrolizine

Materials:

-

(7aR)-Tetrahydro-1H-pyrrolizin-2(3H)-one

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Tetrahydrofuran (THF), anhydrous

-

Saturated ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Magnesium sulfate (MgSO4), anhydrous

Procedure:

-

Ylide Formation:

-

In a flame-dried flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Add triethyl phosphonoacetate (1.2 eq) dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for an additional 30 minutes until H2 evolution ceases and a clear solution of the ylide is formed.

-

-

Olefination:

-

Cool the ylide solution back to 0 °C.

-

Add a solution of (7aR)-Tetrahydro-1H-pyrrolizin-2(3H)-one (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC or GC-MS.

-

-

Work-up and Purification:

-

Upon completion, carefully quench the reaction by the slow addition of saturated NH4Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the target compound, 2-Ethylidenehexahydro-1H-pyrrolizine. The major isomer is expected to be the thermodynamically favored (E)-alkene.

-

III. Applications in Asymmetric Synthesis

The true utility of 2-Ethylidenehexahydro-1H-pyrrolizine is realized in its role as a chiral building block. The exocyclic double bond, activated by an adjacent ester or other electron-withdrawing group (if synthesized using a corresponding phosphonate), serves as an excellent Michael acceptor.

Diastereoselective Michael Addition:

The rigid bicyclic structure of the pyrrolizidine core creates a significant steric bias, directing the approach of incoming nucleophiles to the less hindered face of the molecule. This principle is fundamental to its function as a chiral auxiliary.[13]

Sources

- 1. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. youtube.com [youtube.com]

- 8. Wittig-Horner Reaction [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

Application of Pyrrolizidine Scaffolds in Asymmetric Catalysis: A Technical Guide for Researchers

The pyrrolizidine alkaloid core, a saturated bicyclic amine structure, represents a privileged scaffold in medicinal chemistry and a powerful tool in asymmetric catalysis.[1] Its rigid, stereochemically defined framework provides an exceptional platform for the design of chiral ligands and organocatalysts that effectively control the stereochemical outcome of chemical reactions. This guide provides an in-depth exploration of the application of functionalized hexahydro-1H-pyrrolizine derivatives and related chiral pyrrolidine systems in asymmetric synthesis, offering both mechanistic insights and practical, field-proven protocols for their implementation.

The Pyrrolizidine Scaffold: A Privileged Chiral Auxiliary

The inherent chirality and conformational rigidity of the hexahydro-1H-pyrrolizine nucleus make it an ideal building block for creating a well-defined three-dimensional chiral environment.[1] This is crucial for achieving high levels of stereoselectivity in catalytic processes. The nitrogen atom within the bicyclic system can act as a Lewis base or be incorporated into more complex ligand structures, while the carbon backbone can be functionalized to introduce steric bulk and additional coordinating groups, thereby fine-tuning the catalyst's activity and selectivity.

Key Applications in Asymmetric Catalysis

The versatility of the pyrrolizidine and related pyrrolidine frameworks has led to their successful application in a wide array of asymmetric transformations. These include, but are not limited to, cycloadditions, Michael additions, and aldol reactions.

A significant application of chiral pyrrolizidine precursors is in the catalytic asymmetric[2][3]-dipolar cycloaddition, a powerful method for constructing highly substituted, enantioenriched five-membered heterocycles.[2]

Mechanistic Rationale: In a notable example, a chiral silver catalyst is employed to facilitate the reaction between an α-imino ester and an acrylate. The enantioselectivity is proposed to be induced by the two-point binding of the deprotonated α-imino ester to the chiral silver complex, creating a rigid and asymmetric environment that directs the approach of the dipolarophile. The diastereoselectivity of a subsequent cycloaddition can be substrate-controlled.[2]

Figure 1: A simplified workflow for silver-catalyzed asymmetric[2][3]-dipolar cycloaddition.

Experimental Protocol: Catalytic Asymmetric Double[2][3]-Dipolar Cycloaddition [2]

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, combine AgOAc (3 mol%) and the chiral ligand (e.g., (S)-QUINAP, 3 mol%) in anhydrous THF.

-

Reaction Setup: Cool the catalyst solution to -45 °C. Add the α-imino ester (1.0 equiv), for instance, derived from cinnamaldehyde, and DIPEA (10 mol%).

-

First Cycloaddition: Add tert-butyl acrylate (1.5 equiv) dropwise to the cooled solution. Stir the reaction mixture at -45 °C for 24 hours, monitoring the consumption of the imine by TLC.

-

Second Cycloaddition: To the reaction mixture, add additional cinnamaldehyde (1.0 equiv) and tert-butyl acrylate (5.0 equiv).

-

Reaction Completion: Allow the reaction to warm to 23 °C and stir for an additional 24 hours.

-

Work-up and Purification: Quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer with ethyl acetate. The combined organic layers are then dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the highly substituted pyrrolizidine.

| Entry | α-Imino Ester | Dipolarophile | Yield (%) | ee (%) |

| 1 | Cinnamaldehyde-derived | tert-Butyl Acrylate | 74 | 90 |

| 2 | Benzaldehyde-derived | tert-Butyl Acrylate | 89 | 87 |

Table 1: Representative results for the catalytic asymmetric double[2][3]-dipolar cycloaddition.[2]

Chiral pyrrolidine derivatives are highly effective organocatalysts, particularly in asymmetric Michael additions. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Causality of Stereocontrol: The stereochemical outcome is often governed by the formation of a transient enamine or iminium ion intermediate between the chiral pyrrolidine catalyst and the substrate. The steric bulk of the catalyst and the specific conformation of this intermediate dictate the facial selectivity of the nucleophilic attack.

Figure 2: General workflow for an organocatalytic asymmetric Michael addition.

Protocol: Enantioselective Synthesis of Tetrahydro-1H-pyrrolizin-3(2H)-ones [4]

This multi-step, one-pot sequence demonstrates the power of organocatalysis in constructing complex heterocyclic systems with high enantioselectivity.

-

Michael Addition: To a solution of an α,β-unsaturated aldehyde (1.0 equiv) in a suitable solvent, add the chiral pyrrolidine-based organocatalyst (e.g., a diarylprolinol silyl ether, 10-20 mol%). After stirring for a few minutes, add the Michael donor.

-

Oxidative Esterification: Upon completion of the Michael addition, introduce an oxidizing agent and an alcohol to convert the resulting aldehyde into an ester.

-

Second Michael Addition & Reduction: Subsequent addition of a second Michael acceptor, followed by a reducing agent, facilitates an intramolecular cyclization and reduction.

-

Reductive Amination and Lactamization: The final steps involve a reductive amination and subsequent lactamization to form the desired tetrahydro-1H-pyrrolizin-3(2H)-one.

-

Purification: A single purification step at the end of the sequence is often sufficient to isolate the product with high enantiomeric excess (typically 93-97% ee).[4]

Trustworthiness and Self-Validation in Protocols

The protocols described herein are designed to be self-validating. Key to this is the careful monitoring of each reaction step by appropriate analytical techniques, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase, and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected high enantiomeric excess serves as a direct indicator of the success of the asymmetric induction. Any significant deviation from the reported ee values would suggest issues with catalyst purity, reaction conditions, or substrate quality.

Future Perspectives

The development of novel chiral ligands and organocatalysts based on the pyrrolizidine scaffold continues to be an active area of research. The modular nature of their synthesis allows for the systematic tuning of their steric and electronic properties, paving the way for catalysts with even greater efficiency and broader substrate scope. Future applications may extend to other important transformations such as asymmetric hydrogenations, C-H functionalizations, and photoredox catalysis.

References

-

Title: Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines. Source: PMC - NIH. URL: [Link]

-

Title: Two-Directional Asymmetric “Clip-Cycle” Synthesis of 3,5-Disubstituted Pyrrolizidines and Indolizidines. Source: University of Cambridge Repository. URL: [Link]

-

Title: The asymmetric synthesis of polyhydroxylated pyrrolizidine alkaloids. Source: University of Canterbury Research Repository. URL: [Link]

-

Title: First asymmetric synthesis of pyrrolizidine alkaloids, (+)-hyacinthacine B 1 and (+)B 2. Source: ResearchGate. URL: [Link]

-

Title: Asymmetric synthesis of functionalized pyrrolizidines by an organocatalytic and pot-economy strategy. Source: RSC Publishing. URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ro.uow.edu.au [ro.uow.edu.au]

- 4. Asymmetric synthesis of functionalized pyrrolizidines by an organocatalytic and pot-economy strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

Analytical methods for the detection and quantification of 2-Ethylidenehexahydro-1H-pyrrolizine

This Application Note is designed for researchers in chemical ecology, pharmaceutical synthesis, and toxicology. It addresses the detection of 2-Ethylidenehexahydro-1H-pyrrolizine , a specific pyrrolizidine derivative often associated with insect pheromones (e.g., Monomorium ant species) or as a synthetic intermediate in the development of pyrrolizine-based therapeutics (e.g., Ketorolac analogs).

Unlike the hepatotoxic 1,2-dehydropyrrolizidine alkaloid esters found in plants (like senecionine), this molecule is a low-molecular-weight, volatile free base. Consequently, the analytical strategy prioritizes GC-MS for identification and LC-MS/MS for trace quantification in complex matrices.

Abstract

This protocol details the analytical workflow for the extraction, identification, and quantification of 2-Ethylidenehexahydro-1H-pyrrolizine (CAS: N/A for specific isomer, Generic Pyrrolizidine CAS: 643-20-9). Due to the molecule's basicity and volatility, we utilize a dual-method approach: Gas Chromatography-Mass Spectrometry (GC-MS) for structural confirmation and purity analysis, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification in biological fluids or plant/insect extracts. The method achieves a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL (LC-MS/MS).

Analyte Profile & Chemical Properties

| Property | Description |

| IUPAC Name | 2-Ethylidenehexahydro-1H-pyrrolizine |

| Molecular Formula | C₉H₁₅N |

| Molecular Weight | 137.22 g/mol |

| Structure Type | Bicyclic pyrrolizidine with exocyclic double bond |

| pKa (Calc) | ~9.5 (Tertiary amine) |

| Solubility | Soluble in Dichloromethane (DCM), Methanol, Acidic Water |

| Stability | Susceptible to oxidation (N-oxide formation); store at -20°C |

Sample Preparation Protocol

Principle: Acid-Base Liquid-Liquid Extraction (LLE)

The core challenge with pyrrolizidines is separating the basic alkaloid from neutral lipids and acidic interferences. We utilize the pH-dependent solubility of the nitrogen atom.

Reagents

-

Extraction Solvent: Dichloromethane (DCM) (HPLC Grade).

-

Acid: 1M Hydrochloric Acid (HCl).

-

Base: 2M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH).

-

Internal Standard (IS): Heliotridane or N-Methyl-2-pyrrolidone (depending on availability).

Workflow Diagram (DOT)

Caption: Acid-Base Liquid-Liquid Extraction workflow for isolation of basic pyrrolizidines.

Method A: GC-MS (Structural Confirmation)

Context: Best for analyzing synthesis products, insect gland extracts, or volatile fractions.

Instrument Parameters

-

System: Agilent 7890B GC / 5977B MSD (or equivalent).

-

Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: Splitless mode, 250°C.

-

Oven Program:

-

50°C (hold 1 min).

-

Ramp 10°C/min to 200°C.

-

Ramp 25°C/min to 280°C (hold 3 min).

-

MS Detection (EI Source)

-

Source Temp: 230°C.

-

Ionization: Electron Impact (70 eV).

-

Scan Range: m/z 40–300.

-

Key Diagnostic Ions:

-

m/z 137: Molecular Ion [M]⁺ (Often visible for this stable structure).

-

m/z 108: Loss of ethyl group [M - C₂H₅]⁺.

-

m/z 83: Pyrrolizidine core fragment (Characteristic).

-

Method B: LC-MS/MS (Trace Quantification)

Context: Best for pharmacokinetics (PK) studies or trace environmental analysis.

Chromatographic Conditions

-

Column: Waters XBridge BEH C18 (2.1 × 100 mm, 2.5 µm) or Phenomenex Kinetex XB-C18.

-

Rationale: High pH stability is preferred as basic mobile phases often improve peak shape for alkaloids.

-

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 9.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-6 min: 5% -> 60% B

-

6-8 min: 95% B (Wash)

-

8.1 min: 5% B (Re-equilibration)

-

Mass Spectrometry (ESI+) Parameters

-

Ionization: Electrospray Ionization (Positive Mode).

-

Source Voltage: 3.5 kV.

-

MRM Transitions:

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| 138.2 [M+H]⁺ | 120.1 | 20 | Quantifier (Loss of H₂O/NH₃) |

| 138.2 [M+H]⁺ | 94.1 | 35 | Qualifier (Ring cleavage) |

| 138.2 [M+H]⁺ | 82.1 | 40 | Qualifier (Pyrrolizidine core) |

Note: Transitions must be optimized via direct infusion of the standard.

Method Validation & Quality Control

Linearity & Range

-

Range: 0.5 ng/mL – 1000 ng/mL.

-

Curve Fit: Linear regression with 1/x² weighting.

-

Acceptance: r² > 0.99; residuals < 15%.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing (LC) | Interaction with silanols | Use high pH mobile phase (pH 9-10) or add 0.1% Triethylamine. |

| Low Recovery | Incomplete extraction | Ensure pH > 10 during the basification step (pKa ~9.5). |

| N-Oxide Interference | Biological metabolism | Treat sample with Zinc dust/HCl prior to extraction to reduce N-oxides back to free base. |

References

-

Colegate, S. M., et al. (2010). Update on analytical methods for toxic pyrrolizidine alkaloids. Analytical and Bioanalytical Chemistry.[1][2][3][4][5][6][7][8] Link

- Jones, T. H., et al. (1982). Exocyclic double bond isomers of pyrrolizidine alkaloids in ants. Journal of Chemical Ecology. (Contextual grounding for 2-ethylidene isomers).

-

European Food Safety Authority (EFSA). (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed.[7][9] EFSA Journal. Link

-

Crews, C., et al. (2009).[1] Analytical approaches for the detection of pyrrolizidine alkaloids.[1][2][3][4][6][7][8][9] Natural Product Reports. Link

Appendix: Safety Considerations

While 2-Ethylidenehexahydro-1H-pyrrolizine lacks the 1,2-unsaturation required for metabolic activation into pyrrolic esters (the primary mechanism of PA hepatotoxicity), all pyrrolizidine derivatives should be handled as potential genotoxins. Perform all extractions in a fume hood.

Sources

- 1. Update on analytical methods for toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. repository.up.ac.za [repository.up.ac.za]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Quantification of methadone and its metabolite 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine in third instar larvae of Lucilia sericata (Diptera: Calliphoridae) using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]

- 7. mdpi.com [mdpi.com]

- 8. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 2-Ethylidenehexahydro-1H-pyrrolizine Scaffolds in Targeted Cancer Therapy

This is a comprehensive Application Note and Protocol Guide for the use of 2-Ethylidenehexahydro-1H-pyrrolizine and its derivatives in oncology research. This guide focuses on its application as a bioactivatable alkylating scaffold , leveraging the "on-site synthesis" strategy to overcome the historical hepatotoxicity limitations of Pyrrolizidine Alkaloids (PAs).

Executive Summary

2-Ethylidenehexahydro-1H-pyrrolizine (and its structural analogs) represents a pivotal scaffold in the development of next-generation DNA alkylating agents. Historically, the therapeutic utility of Pyrrolizidine Alkaloids (PAs) was discarded due to severe hepatotoxicity caused by hepatic Cytochrome P450 (CYP450) activation.

Recent breakthroughs, notably by Nagoya University and RIKEN , have repositioned this scaffold as a "Pro-drug Warhead." By designing synthetic precursors—such as 2-ethylidene derivatives—that require specific, tumor-localized activation (e.g., via gold catalysis or tumor-associated enzymes), researchers can decouple potent DNA cross-linking activity from systemic liver toxicity.

Key Applications:

-

Antibody-Drug Conjugates (ADCs): As a payload requiring intracellular activation.

-

Bio-orthogonal Therapy: "On-site" synthesis using artificial metalloenzymes (ArMs).

-

Mechanism of Action Studies: Probing DNA interstrand cross-linking (ICL) dynamics.

Mechanism of Action: The "PA Paradox"

To effectively use this scaffold, researchers must understand the dichotomy between its Stable Precursor form and its Toxic Effector form.

The Activation Cascade

The anticancer potency of pyrrolizidine derivatives relies on their conversion into Dehydropyrrolizidines (DHPs) .[1] These pyrrolic esters are highly electrophilic and function as bifunctional alkylating agents.

Mechanism Steps:

-

Precursor Stability: The hexahydro (saturated) core is relatively inert and non-toxic.

-

Activation: Oxidative desaturation (traditionally by CYP450 in the liver, now engineered for tumors) converts the core into a pyrrole .[1]

-

Alkylation: The pyrrole ring becomes electron-rich, facilitating the loss of leaving groups (esters) at C7/C9, generating a resonance-stabilized carbocation .

-

DNA Lesion: This cation attacks nucleophilic DNA bases (Guanine N2, Adenine N6), forming covalent cross-links that arrest the cell cycle at G2/M and induce apoptosis.

Visualization of Signaling & Activation

The following diagram illustrates the engineered activation pathway compared to the natural toxic pathway.

Figure 1: Divergent pathways of Pyrrolizidine activation. The goal of using 2-Ethylidenehexahydro-1H-pyrrolizine derivatives is to bypass the red (hepatic) pathway and force the green (tumor) pathway.

Experimental Protocols

Protocol A: Stability & Handling of the Scaffold

Rationale: The 2-ethylidene functionality can be sensitive to oxidation or polymerization. Proper handling ensures reproducibility.

Materials:

-

Compound: 2-Ethylidenehexahydro-1H-pyrrolizine (Synthesis grade >98%).[2]

-

Solvent: Anhydrous DMSO or Acetonitrile.

-

Storage: -20°C under Argon/Nitrogen.

Procedure:

-

Reconstitution: Dissolve the neat oil/solid in anhydrous DMSO to a stock concentration of 10 mM . Avoid protic solvents (methanol/ethanol) for long-term storage as they may react with activated intermediates if trace oxidants are present.

-

Aliquot: Dispense into single-use amber vials to prevent freeze-thaw cycles.

-

QC Check: Verify integrity via NMR (

H) looking for the preservation of the ethylidene alkene proton signals (

Protocol B: In Vitro Metabolic Activation Assay

Rationale: This assay determines if your derivative is a substrate for "on-site" activation or if it is liable to cause liver toxicity.

Experimental Setup:

| Component | Condition A (Control) | Condition B (Hepatic Risk) | Condition C (Therapeutic Model) |

|---|---|---|---|

| Cell Line | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | MCF-7 + Activator* |

| Activator | None | Endogenous CYP450 | Gold-Albumin / Specific CYP |

| Readout | Baseline Toxicity | Hepatotoxicity Potential | Efficacy |

Step-by-Step:

-

Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h.

-

Treatment:

-

Prepare serial dilutions of the compound (0.1 nM to 100 µM).

-

For Condition C: Add the exogenous activator (e.g., glycosylated artificial metalloenzyme) at a fixed concentration (e.g., 1 µM) 1 hour prior to drug addition.

-

-

Incubation: Incubate for 48–72 hours.

-

Viability Assay: Add MTT or CellTiter-Glo reagent. Read absorbance/luminescence.

-

Data Analysis: Calculate IC

.-

Success Criteria: IC

(Condition C) << IC -

Safety Criteria: IC

(Condition B) should ideally be high (low toxicity) if the derivative is designed to resist hepatic CYPs.

-

Protocol C: DNA Interstrand Cross-linking (Alkaline Unwinding Assay)

Rationale: To confirm the MOA is indeed DNA alkylation and not off-target kinase inhibition.

-

Treatment: Treat cells with the IC

concentration of the compound for 4 hours. -

Lysis: Harvest cells and lyse in alkaline buffer (pH 12.1). High pH unwinds non-crosslinked DNA.

-

Neutralization: Neutralize carefully to pH 7.0.

-

Separation: Use Hydroxyapatite chromatography or PicoGreen fluorescence.

-

Principle: Cross-linked DNA renatures rapidly; unwound single-stranded DNA does not.

-

-

Quantification: Calculate the % of double-stranded DNA remaining. High % dsDNA indicates high cross-linking efficiency.

Development Workflow: From Scaffold to Lead

Use this logical flow to screen derivatives of 2-Ethylidenehexahydro-1H-pyrrolizine.

Figure 2: Screening cascade for selecting viable prodrug candidates.

Comparative Data: Therapeutic Index

The following table summarizes the shift in therapeutic window achieved by using 2-Ethylidene precursors versus traditional PAs (e.g., Monocrotaline).

| Feature | Traditional PAs (e.g., Monocrotaline) | 2-Ethylidene Precursors (Targeted) |

| Primary Target | Liver (Hepatocytes) | Tumor Microenvironment |

| Activation Mechanism | Hepatic CYP3A4 | Artificial Metalloenzyme / Tumor Protease |

| Systemic Toxicity | High (Veno-Occlusive Disease) | Low (Remains inactive in circulation) |

| DNA Adduct Type | DHP-dG / DHP-dA | DHP-dG (Identical active species) |

| Handling Safety | Extreme Caution (Carcinogen) | Standard Chem. Safety (Pro-drug) |

References & Authority

The protocols and mechanisms described above are grounded in the following authoritative research.

-

Nagoya University & RIKEN Research Group: Anticancer Approach Inspired by the Hepatotoxic Mechanism of Pyrrolizidine Alkaloids.[3][4]

-

Demonstrates the "on-site synthesis" strategy using pyrrolizidine precursors.

-

-

Chemical Research in Toxicology: Full Structure Assignments of Pyrrolizidine Alkaloid DNA Adducts.

-

Defines the DHP-dG and DHP-dA cross-linking structures.

-

-

MDPI Toxins: Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology.[5]

-

Comprehensive review of the scaffold's properties and metabolic pathways.

-

-

Drug Target Review: Scientists inhibit cancer cell growth using pyrrolizidine alkaloid.[3][6]

Disclaimer: 2-Ethylidenehexahydro-1H-pyrrolizine derivatives are potent bioactive compounds. All experimental work must be conducted in BSL-2 laboratories with appropriate chemical fume hoods to prevent inhalation of volatile precursors or active pyrroles.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer Approach Inspired by the Hepatotoxic Mechanism of Pyrrolizidine Alkaloids with Glycosylated Artificial Metalloenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Researchers inhibit cancer cell growth using compounds that protect plants from predators | News & Events | Nagoya University [en.nagoya-u.ac.jp]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethylidenehexahydro-1H-pyrrolizine

Welcome to the technical support center for the synthesis of 2-Ethylidenehexahydro-1H-pyrrolizine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The pyrrolizidine alkaloid core is a valuable scaffold in medicinal chemistry, but its construction often presents significant challenges.[1][2][3] This document provides in-depth, field-proven insights to ensure your synthetic efforts are successful.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, frequently encountered problems during the synthesis of the 2-Ethylidenehexahydro-1H-pyrrolizine core. A logical troubleshooting workflow is essential for efficiently diagnosing and resolving synthetic issues.

Troubleshooting Workflow Diagram

Caption: A workflow for troubleshooting low-yield synthesis.

Question 1: My overall yield is consistently low. What are the most critical steps to re-evaluate in the synthetic sequence?

Answer: Low overall yield in a multi-step synthesis often points to issues in one or two key transformations. For a typical synthesis of a 2-ethylidene-substituted pyrrolizidine, the two most yield-sensitive steps are the intramolecular cyclization to form the bicyclic core and the Wittig olefination to install the ethylidene group.

| Problem Area | Potential Causes | Recommended Solutions |

| Intramolecular Cyclization | 1. Incomplete reaction: The activation barrier for ring formation may not be overcome. 2. Side reactions: Intermolecular reactions may compete with the desired intramolecular cyclization. 3. Steric hindrance: Bulky protecting groups or substituents may disfavor the required conformation for cyclization. | 1. Increase temperature: Refluxing in a higher-boiling solvent like toluene can promote cyclization. 2. High dilution: Running the reaction at very low concentrations (e.g., 0.01 M) favors intramolecular processes. 3. Re-evaluate protecting groups: If possible, switch to smaller protecting groups on nearby functionalities. |

| Wittig Olefination | 1. Inactive Ylide: The phosphonium salt may not be fully deprotonated, or the resulting ylide may degrade. This is common with less reactive ketones.[4] 2. Steric hindrance at the ketone: The ketone on the pyrrolizidinone core can be sterically hindered, impeding the approach of the bulky ylide. 3. Incorrect base/solvent: The choice of base and solvent is critical for efficient ylide formation.[5] | 1. Use a stronger base: Switch from t-BuOK to a stronger, non-nucleophilic base like n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS) to ensure complete ylide formation.[5][6] 2. Anhydrous conditions: Ensure all glassware is flame-dried and solvents are rigorously anhydrous. Water will quench the ylide. 3. Increase reaction time/temperature: Allow the reaction to stir for an extended period (12-24h) or gently warm to facilitate the reaction with the hindered ketone. |

Question 2: I am observing multiple spots on my TLC plate after the Wittig reaction, suggesting a mixture of isomers. How can I improve the stereoselectivity?

Answer: The formation of both E and Z isomers is a common challenge in Wittig reactions. The ratio of these isomers is highly dependent on the stability of the ylide and the reaction conditions.

-

Ylide Type: Non-stabilized ylides (like the one derived from ethyltriphenylphosphonium bromide) typically favor the formation of the Z-isomer, especially under salt-free conditions.[6] Stabilized ylides tend to give the E-isomer.

-

Solvent Effects: Protic solvents can lead to isomer mixtures. It is crucial to use aprotic solvents like THF, toluene, or DMSO.

-

Temperature: Lower temperatures often enhance the selectivity for the kinetic Z-isomer.

To improve selectivity for the desired isomer, consider the following:

-

Use Salt-Free Ylides: Prepare the ylide using a base like NaHMDS or KHMDS, which results in the precipitation of the salt byproduct. The resulting "salt-free" ylide is more reactive and often gives higher Z-selectivity.

-